molecular formula C11H11ClN2O B1322904 (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol CAS No. 169547-90-4

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Cat. No. B1322904
CAS RN: 169547-90-4
M. Wt: 222.67 g/mol
InChI Key: OQHKKYHXEKCCHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound derived from the condensation reaction of 5-bromonicotinic acid hydrazide with 4-chlorobenzaldehyde in a methanol solution was synthesized . Another study reported the synthesis of a compound through a common intermediate prepared from (4-chlorophenyl)(phenyl)-methanone in three steps .

Scientific Research Applications

Pyrazole Derivatives: Synthesis and Applications

Pyrazoles, including compounds like (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, are an important class of heterocyclic compounds with a wide range of applications. They are recognized for their physical and chemical properties, playing significant roles in various fields. A review highlighted the synthesis of pyrazole derivatives under specific conditions, showcasing their potential in agrochemical and pharmaceutical activities. These derivatives exhibit properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities, indicating their broad utility in scientific research (Sheetal et al., 2018).

Chlorophenols: Environmental Impact and Management

Chlorophenols (CP), including compounds related to 4-chlorophenyl, were once widely used chemicals and intermediates. They have been identified as major precursors of dioxins in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI). Studies have focused on their environmental impact, presence, and the correlation between CP concentrations and other potential precursors. The review proposes a unified pathway for CP formation and its implications in environmental management (Peng et al., 2016).

Methanol and Methanol-Derived Compounds: Applications and Properties

Methanol and its derivatives play a crucial role in various industrial processes and products. The research explores different aspects, such as the tolerable concentration of methanol in alcoholic drinks, indicating its relevance in public health (Paine & Dayan, 2001). Furthermore, studies on methanol synthesis, including liquid-phase synthesis, demonstrate its importance as a basic chemical and potential future uses, such as in fuel applications (Cybulski, 1994).

Safety and Hazards

The safety data sheet for a similar compound, (4-Chlorophenyl)(phenyl)methanol, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It should also be kept away from heat and sources of ignition .

Mechanism of Action

Target of Action

The compound (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is structurally similar to Pyraclostrobin , a fungicide that belongs to the strobilurin group . Pyraclostrobin primarily targets the fungal pathogens Botrytis cinerea and Alternaria alternata . These pathogens play a significant role in causing plant diseases .

Mode of Action

Pyraclostrobin, and by extension, this compound, acts as a quinone outside inhibitor (QoI) . It inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain .

Biochemical Pathways

The inhibition of mitochondrial respiration disrupts important cellular biochemical processes, leading to the cessation of fungal growth . This disruption affects the energy production of the fungal cells, thereby inhibiting their growth and proliferation .

Pharmacokinetics

Pyraclostrobin, a structurally similar compound, has a solubility in water of 19 ± 017 mg/l at 20°C in deionised water at pH 58 . This suggests that the compound may have similar solubility and could potentially be absorbed and distributed in a similar manner.

Result of Action

The primary result of the action of this compound is the inhibition of fungal growth. By disrupting the energy production within the fungal cells, the compound prevents the proliferation of the fungi, thereby controlling the spread of the fungal disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability . Additionally, temperature can also influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves binding to the active sites of enzymes, thereby affecting their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in stress responses and metabolic pathways . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it has been shown to affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Its distribution within the cell can affect its activity and function, as it may localize to specific compartments or organelles.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

properties

IUPAC Name

[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-6-11(7-15)14(13-8)10-4-2-9(12)3-5-10/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKKYHXEKCCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628560
Record name [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169547-90-4
Record name [1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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